2-(2-Bromophenoxy)propanohydrazide
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Overview
Description
2-(2-Bromophenoxy)propanohydrazide is a chemical compound with the molecular formula C9H11BrN2O2. It is an important intermediate in the synthesis of various heterocyclic compounds, such as azoles and oxadiazoles . This compound is characterized by the presence of a bromophenoxy group and a propanohydrazide moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of 2-(2-Bromophenoxy)propanohydrazide typically involves the reaction of 2-bromophenol with propanohydrazide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product . Industrial production methods may involve similar reaction conditions but on a larger scale, with additional purification steps to ensure the purity of the final product.
Chemical Reactions Analysis
2-(2-Bromophenoxy)propanohydrazide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydrazide moiety can be oxidized to form corresponding oxadiazoles or other heterocyclic compounds.
Reduction Reactions: The hydrazide group can be reduced to form corresponding amines or other reduced derivatives.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-(2-Bromophenoxy)propanohydrazide has several scientific research applications, including:
Biology: It is used in the study of enzyme inhibitors and other biologically active molecules.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-Bromophenoxy)propanohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenoxy group and the hydrazide moiety contribute to its binding affinity and specificity for these targets. The compound may inhibit the activity of certain enzymes or modulate the function of specific receptors, leading to its observed biological effects .
Comparison with Similar Compounds
2-(2-Bromophenoxy)propanohydrazide can be compared with other similar compounds, such as:
2-(4-Bromophenoxy)propanohydrazide: This compound has a similar structure but with the bromine atom in the para position instead of the ortho position.
N’-(2-(Benzyloxy)benzylidene)-2-(4-bromophenoxy)propanohydrazide: This compound has an additional benzyloxy group, which may enhance its binding affinity and specificity for certain targets.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both the bromophenoxy group and the hydrazide moiety, which contribute to its distinct chemical properties and reactivity.
Properties
IUPAC Name |
2-(2-bromophenoxy)propanehydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O2/c1-6(9(13)12-11)14-8-5-3-2-4-7(8)10/h2-6H,11H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXLYTCHXUSOFKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN)OC1=CC=CC=C1Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10957637 |
Source
|
Record name | 2-(2-Bromophenoxy)propanehydrazonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10957637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
362495-44-1 |
Source
|
Record name | 2-(2-Bromophenoxy)propanehydrazonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10957637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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